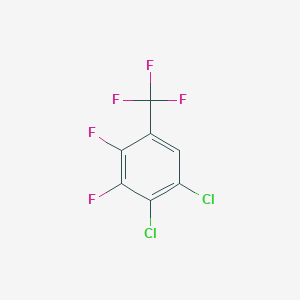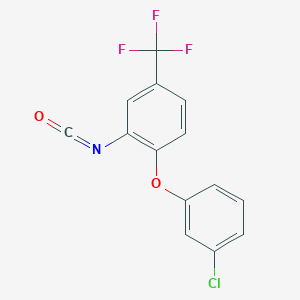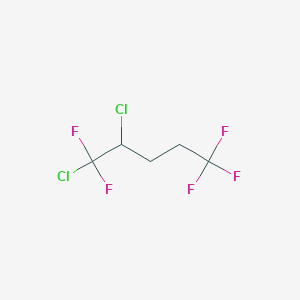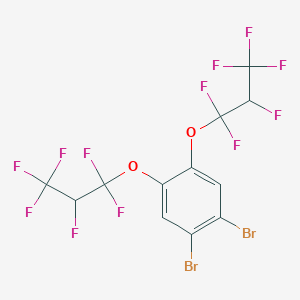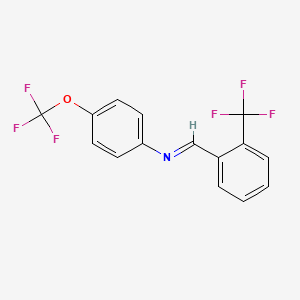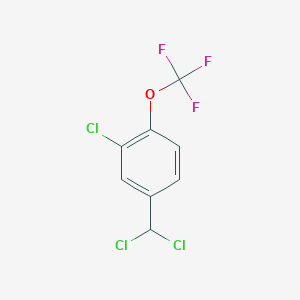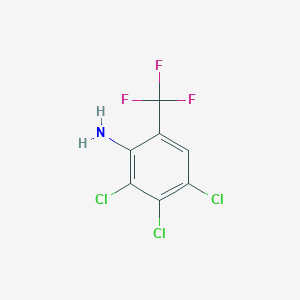
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% (2,3,4-TC6TFA) is an organochlorine compound that has been used in various scientific research applications since its discovery in the mid-20th century. The compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology due to its unique properties.
Scientific Research Applications
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. It has also been used in the synthesis of organophosphorus compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds.
Mechanism of Action
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% acts as a Lewis acid, which means that it can coordinate with Lewis bases, such as amines, to form complexes. It can also act as a nucleophile and can be used to catalyze reactions such as the Michael addition.
Biochemical and Physiological Effects
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to be a potent inhibitor of monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
The use of 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% in laboratory experiments has several advantages. It is non-toxic, non-volatile, and relatively stable, making it suitable for use in a variety of reactions. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is also important to note that 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% is a strong Lewis acid, and as such, it can react with many other compounds, which could lead to unwanted side reactions.
Future Directions
There are many potential future directions for the use of 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% in scientific research. It could be used as a reagent in the synthesis of new pharmaceuticals, as a catalyst in the synthesis of polymers, or as a ligand in coordination chemistry. It could also be used as a reagent in the synthesis of heterocyclic compounds, or as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, it could be used as an inhibitor of other enzymes or as a reagent in other chemical reactions.
Synthesis Methods
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% is synthesized via a two-step process. The first step involves the reaction of aniline with trichloroacetic acid to form 2,3,4-trichloroaniline. The second step involves the reaction of 2,3,4-trichloroaniline with trifluoromethyl iodide to form 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95%. The reaction of aniline with trichloroacetic acid is carried out at room temperature, while the reaction of 2,3,4-trichloroaniline with trifluoromethyl iodide is carried out at an elevated temperature of 140°C.
properties
IUPAC Name |
2,3,4-trichloro-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPOBBHJIRBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

